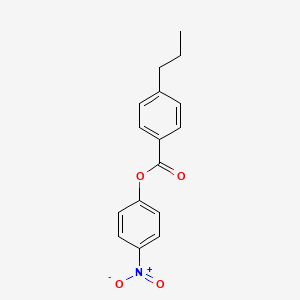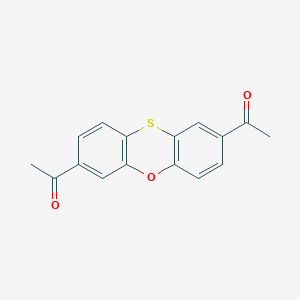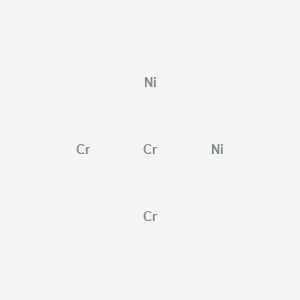
chromium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium-nickel compounds, often referred to as nickel-chromium alloys, are a family of alloys composed primarily of nickel and chromium. These compounds are known for their exceptional resistance to oxidation and corrosion, making them valuable in various industrial applications. The most common form of these alloys is nichrome, which typically contains around 80% nickel and 20% chromium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of chromium-nickel alloys involves several steps. Initially, the raw materials, including nickel and chromium, are melted together in a furnace. This process can be conducted in an atmosphere, vacuum, or under the protection of inert gas to prevent oxidation . The melting temperature is maintained between 3000°C to 5600°C. After melting, the alloy is refined and cast into ingots or continuously cast into desired shapes .
Industrial Production Methods: Industrial production of chromium-nickel alloys often involves the use of electric arc furnaces or induction furnaces. The raw materials are charged into the furnace, melted, and then refined to remove impurities. The molten alloy is then cast into molds or processed through continuous casting methods to produce sheets, wires, or other forms .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the formation of a protective chromium oxide layer when the alloy is heated in air. This layer prevents further oxidation and enhances the alloy’s resistance to corrosion .
Common Reagents and Conditions: Common reagents used in reactions involving chromium-nickel alloys include oxygen, sulfuric acid, and hydrochloric acid. For instance, when exposed to oxygen at high temperatures, the alloy forms a stable chromium oxide layer . In acidic conditions, the alloy may undergo corrosion, but the presence of chromium helps to mitigate this effect by forming a passive layer .
Major Products Formed: The major products formed from reactions involving chromium-nickel alloys include chromium oxide (Cr2O3) and nickel oxide (NiO). These oxides contribute to the alloy’s high-temperature stability and resistance to corrosion .
Wissenschaftliche Forschungsanwendungen
Chromium-nickel alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their stability and resistance to oxidation . In biology and medicine, these alloys are used in medical implants and dental restorations because of their biocompatibility and resistance to corrosion . In industry, they are employed in the manufacture of heating elements, resistance wires, and high-temperature equipment .
Wirkmechanismus
The primary mechanism by which chromium-nickel alloys exert their effects is through the formation of a protective oxide layer. When exposed to high temperatures or corrosive environments, chromium in the alloy reacts with oxygen to form chromium oxide (Cr2O3). This oxide layer is thermodynamically stable and impervious to further oxidation, thereby protecting the underlying metal . Additionally, the presence of nickel enhances the alloy’s mechanical strength and ductility .
Vergleich Mit ähnlichen Verbindungen
Chromium-nickel alloys can be compared to other transition metal alloys such as stainless steel, which contains chromium, nickel, and iron. While stainless steel is widely used for its corrosion resistance and mechanical properties, chromium-nickel alloys like nichrome are specifically valued for their high electrical resistivity and stability at elevated temperatures . Other similar compounds include nickel-copper alloys and nickel-iron alloys, which have different properties and applications based on their composition .
List of Similar Compounds:- Stainless steel (chromium, nickel, iron)
- Nickel-copper alloys
- Nickel-iron alloys
Chromium-nickel alloys stand out due to their unique combination of high-temperature stability, corrosion resistance, and electrical resistivity, making them indispensable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
66104-17-4 |
|---|---|
Molekularformel |
Cr3Ni2 |
Molekulargewicht |
273.38 g/mol |
IUPAC-Name |
chromium;nickel |
InChI |
InChI=1S/3Cr.2Ni |
InChI-Schlüssel |
GVONEOXHRLLYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Cr].[Cr].[Ni].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


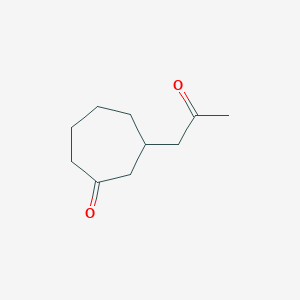
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
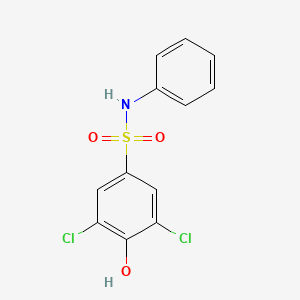
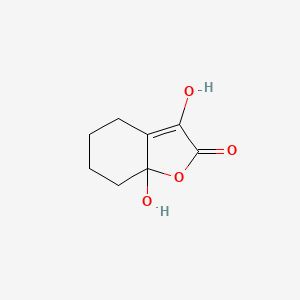
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
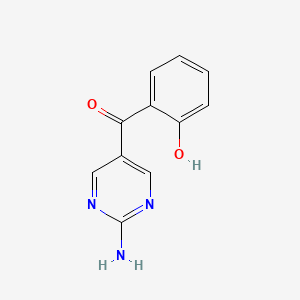
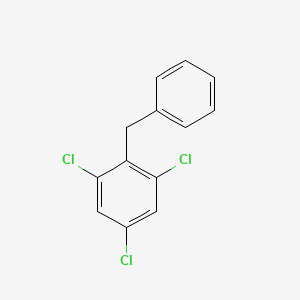
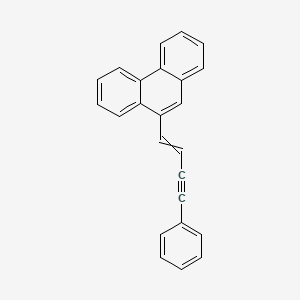
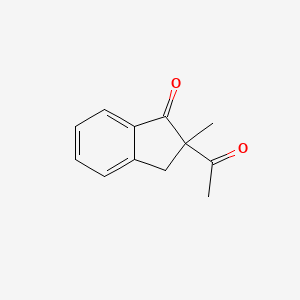
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
